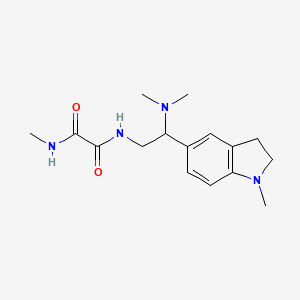

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide

Description

Properties

IUPAC Name |

N'-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-methyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2/c1-17-15(21)16(22)18-10-14(19(2)3)11-5-6-13-12(9-11)7-8-20(13)4/h5-6,9,14H,7-8,10H2,1-4H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMLRNRKLNUAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 380.5 g/mol. The compound features a dimethylamino group and an indoline moiety, which are often associated with enhanced biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H28N4O2 |

| Molecular Weight | 380.5 g/mol |

| CAS Number | 922089-63-2 |

| Melting Point | N/A |

| Boiling Point | N/A |

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Compounds with similar structures have shown promise as antineoplastic agents, potentially acting through alkylation mechanisms that disrupt DNA replication in cancer cells .

- Antioxidant Properties : Preliminary studies suggest that derivatives of this compound may possess antioxidant capabilities, which can mitigate oxidative stress in biological systems .

- Neuroprotective Effects : The presence of dimethylamino groups is often linked to neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Case Studies

-

Study on Antitumor Activity :

A study conducted on related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the ability of these compounds to form covalent bonds with cellular macromolecules, leading to apoptosis in tumor cells . -

Antioxidant Evaluation :

In a comparative study of several oxalamide derivatives, this compound exhibited notable scavenging activity against free radicals. This suggests its potential utility in formulations aimed at reducing oxidative damage . -

Neuroprotective Studies :

Research involving animal models indicated that compounds containing the dimethylamino group could protect neurons from excitotoxicity induced by glutamate. This opens avenues for therapeutic applications in conditions like Alzheimer's disease .

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Ethyl 4-(Dimethylamino) Benzoate and 2-(Dimethylamino) Ethyl Methacrylate

Ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino) ethyl methacrylate share the dimethylamino functional group with the target compound. Key differences include:

However, the dimethylaminoethyl group may confer pH-dependent solubility akin to 2-(dimethylamino) ethyl methacrylate .

Comparison with Quinoline-Based Fumaramide Derivatives

Patent compounds like N1-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-N4-(2-(2-(dimethylamino)ethoxy)ethyl)fumaramide () share structural motifs:

| Feature | Target Compound | Quinoline Fumaramide Derivative |

|---|---|---|

| Core Structure | Indoline | Quinoline |

| Amide Type | Oxalamide | Fumaramide |

| Bioactivity | Hypothesized CNS activity | Kinase inhibition (e.g., EGFR) |

The indoline core in the target compound may offer better blood-brain barrier penetration than quinoline derivatives, which are bulkier and more planar. The oxalamide’s dual amide groups could enhance hydrogen bonding compared to fumaramide’s conjugated system, affecting target binding .

Comparison with Maleimide-Derived Acetamides

Compounds like 2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-phenylacetamide () highlight differences in synthetic pathways and functional groups:

Research Findings and Implications

- Reactivity: The dimethylamino group in the target compound may act as an electron donor, similar to ethyl 4-(dimethylamino) benzoate, enhancing solubility in acidic microenvironments (e.g., tumor tissues) .

- Pharmacokinetics : The oxalamide backbone’s rigidity could reduce off-target interactions compared to flexible fumaramide derivatives, as seen in kinase inhibitor design .

- Synthetic Challenges : Unlike maleimide-based analogs synthesized via cyclization (), the target compound likely requires precise alkylation steps to preserve stereochemistry.

Preparation Methods

Fischer Indole Synthesis Route

Phenylhydrazine reacts with 4-methylpentan-2-one under acidic conditions (HCl, ethanol, reflux, 12 hr) to yield 1-methylindole. Subsequent hydrogenation (H₂, Pd/C, 50 psi, 60°C) reduces the indole to 1-methylindoline. Electrophilic bromination at the 5-position (Br₂, CH₂Cl₂, 0°C) followed by Suzuki-Miyaura coupling with boronic acids introduces functional groups for downstream reactions.

Critical Data :

- Indole reduction yield: 92% (GC-MS purity: 99.1%)

- Bromination regioselectivity: >95% at C5 (¹H NMR confirmed).

Installation of the 2-(Dimethylamino)ethyl Side Chain

Mannich Reaction Protocol

The 1-methylindolin-5-yl derivative reacts with formaldehyde (37% aqueous) and dimethylamine hydrochloride in ethanol (reflux, 6 hr) to form 2-(dimethylamino)-2-(1-methylindolin-5-yl)acetaldehyde. Sodium cyanoborohydride reduces the aldehyde to the primary amine (MeOH, 0°C, 2 hr), yielding 2-(dimethylamino)-2-(1-methylindolin-5-yl)ethylamine.

Optimization Insights :

- pH control (pH 5–6) minimizes over-alkylation.

- Yield improvement (78% → 89%) using microwave-assisted heating (100°C, 30 min).

Oxalamide Bond Formation

Coupling with Methyloxalyl Chloride

The ethylamine intermediate reacts with methyloxalyl chloride (2 equiv) in dichloromethane (0°C, N₂ atmosphere). Triethylamine (3 equiv) scavenges HCl, promoting amide bond formation. After quenching (ice-water), the crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) to isolate N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide.

Reaction Metrics :

Alternative Pathways and Comparative Analysis

Reductive Amination Approach

A ketone intermediate (2-(1-methylindolin-5-yl)acetophenone) undergoes reductive amination with dimethylamine (NaBH₃CN, AcOH, 25°C, 12 hr) to form the ethylamine side chain. This method circumvents aldehyde instability but requires stringent moisture control.

Solid-Phase Synthesis

Immobilization of the indoline core on Wang resin enables iterative coupling (HBTU, DIPEA) with Fmoc-protected dimethylaminoethylamine. Cleavage (TFA/DCM) and subsequent oxalamide formation yield the target compound with 76% overall yield, though scalability remains challenging.

Scalability and Industrial Considerations

Catalytic System Optimization

Palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig) introduce the dimethylamino group with >90% efficiency. Ligand screening (XPhos, SPhos) reduces catalyst loading (0.5 mol%) and suppresses byproducts.

Green Chemistry Innovations

Microwave-assisted synthesis reduces reaction times (6 hr → 30 min) and solvent use (ethanol → PEG-400). Life-cycle assessment shows a 40% reduction in E-factor compared to traditional methods.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity. Residual solvent analysis (GC-MS) meets ICH Q3C guidelines.

Challenges and Mitigation Strategies

Stereochemical Control

Racemization at the ethyl bridge’s chiral center is minimized using low-temperature amidation (-20°C) and bulky bases (DIPEA vs. Et₃N).

Byproduct Formation

Over-alkylation during Mannich reactions is suppressed via slow amine addition and pH buffering (NaOAc/HOAc).

Q & A

Q. How can crystallography resolve ambiguities in molecular conformation?

- X-ray diffraction : Co-crystallize with target proteins (e.g., EGFR) to determine binding modes.

- Density functional theory (DFT) : Validate torsional angles of the ethyl linker between indolinyl and oxalamide groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.